2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a chlorobenzyl group, a methoxyphenyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorobenzyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine
- 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18ClN5O2S |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-18(19(28)24-16-7-9-17(29-2)10-8-16)11-23-20-25-21(26-27(13)20)30-12-14-3-5-15(22)6-4-14/h3-11H,12H2,1-2H3,(H,24,28) |
InChI Key |
YHHHSGYPIPXREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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